

chemical structure and stereochemistry of (R)-3-hydroxytetradecanoic acid

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Compound of Interest

Compound Name: (R)-3-Hydroxytetradecanoic acid

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(R)-3-Hydroxytetradecanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a C14 saturated fatty acid with a hydroxyl group at the beta position. This molecule plays a crucial role as an intermediate in fatty acid biosynthesis.^{[1][2][3]} It is of significant interest to researchers due to its integral role as a primary acyl chain component of lipid A, the bioactive center of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The specific stereochemistry of the (R)-enantiomer is critical for the biological activity of lipid A, which is a potent activator of the innate immune system. This guide provides an in-depth overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and biological significance of **(R)-3-hydroxytetradecanoic acid**.

Chemical Structure and Stereochemistry

(R)-3-hydroxytetradecanoic acid is a chiral molecule with the chemical formula C₁₄H₂₈O₃.^[1] Its structure consists of a 14-carbon aliphatic chain with a carboxylic acid group at one end and a hydroxyl group at the C-3 position. The stereocenter at the C-3 carbon has an (R)

configuration, which is essential for its biological function, particularly in the context of lipid A. The IUPAC name for this compound is (3R)-3-hydroxytetradecanoic acid.[1]

Molecular Structure:

- Chemical Formula: $C_{14}H_{28}O_3$ [1]
- IUPAC Name: (3R)-3-hydroxytetradecanoic acid[1]
- Synonyms: (R)-3-Hydroxymyristic acid, β -Hydroxymyristic acid[1]
- Chirality: The molecule possesses a single chiral center at the C-3 position with an absolute configuration of (R). This stereospecificity is crucial for its recognition by enzymes and receptors in biological systems.

Physicochemical Properties

A summary of the key quantitative data for **(R)-3-hydroxytetradecanoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	244.37 g/mol	[1]
Melting Point	71-72 °C	
Boiling Point	376.9 \pm 25.0 °C at 760 mmHg	
Water Solubility	0.03 g/L (predicted)	[4]
logP	4.14 (predicted)	[4]
pKa (Strongest Acidic)	4.67 (predicted)	[4]

Experimental Protocols

Enantioselective Synthesis of (R)-3-Hydroxytetradecanoic Acid via Enzymatic Resolution

This protocol describes the synthesis of **(R)-3-hydroxytetradecanoic acid** through the enantioselective hydrolysis of racemic methyl 3-hydroxytetradecanoate using porcine pancreas lipase.

Materials:

- Racemic methyl 3-hydroxytetradecanoate
- Porcine pancreas lipase (PPL)
- Phosphate buffer (0.1 M, pH 7.0)
- Diethyl ether
- Sodium hydroxide (NaOH) solution (2 M)
- Hydrochloric acid (HCl) solution (2 M)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Enzymatic Hydrolysis:
 - Suspend racemic methyl 3-hydroxytetradecanoate in 0.1 M phosphate buffer (pH 7.0).
 - Add porcine pancreas lipase to the mixture. The optimal substrate-to-enzyme ratio should be determined empirically but can be initiated at a 10:1 (w/w) ratio.
 - Stir the reaction mixture vigorously at a controlled temperature (e.g., 37 °C) to ensure proper mixing and enzyme activity.
 - Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of hydrolysis. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the produced acid.

- Extraction and Separation:
 - Once the desired conversion is reached, acidify the reaction mixture to pH 2 with 2 M HCl.
 - Extract the mixture with diethyl ether (3 x volume of the aqueous phase).
 - Separate the organic and aqueous layers. The organic layer contains the unreacted (S)-methyl 3-hydroxytetradecanoate and the product **(R)-3-hydroxytetradecanoic acid**.
 - To separate the acid from the ester, extract the combined organic layers with a 0.5 M NaOH solution. The **(R)-3-hydroxytetradecanoic acid** will move to the aqueous basic layer as its sodium salt.
 - Acidify the aqueous layer containing the sodium salt of **(R)-3-hydroxytetradecanoic acid** back to pH 2 with 2 M HCl.
 - Extract the acidified aqueous layer with diethyl ether.
 - Dry the organic layer containing the final product over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purification:
 - The crude **(R)-3-hydroxytetradecanoic acid** can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield the pure product.

Analysis of (R)-3-Hydroxytetradecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of 3-hydroxy fatty acids, which can be specifically applied to **(R)-3-hydroxytetradecanoic acid**.

Materials:

- Sample containing **(R)-3-hydroxytetradecanoic acid**
- Internal standard (e.g., deuterated 3-hydroxytetradecanoic acid)

- Methanol
- Acetyl chloride
- Hexane
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

- Derivatization (Formation of Fatty Acid Methyl Esters - FAMES):
 - To the sample containing the fatty acid, add a known amount of the internal standard.
 - Add a solution of acetyl chloride in methanol (e.g., 1:10 v/v) to the sample.
 - Heat the mixture at 80-100 °C for 1-2 hours to convert the carboxylic acid to its methyl ester.
 - After cooling, add water and extract the FAMES with hexane.
 - Dry the hexane layer over anhydrous sodium sulfate.
- Silylation:
 - Evaporate the hexane extract to dryness under a stream of nitrogen.
 - Add BSTFA with 1% TMCS and heat at 60-80 °C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether. This step increases the volatility and thermal stability of the analyte.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - GC Conditions (Example):

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
- Carrier Gas: Helium
- MS Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: m/z 50-500
- Identify the peak corresponding to the TMS-derivatized methyl ester of **(R)-3-hydroxytetradecanoic acid** based on its retention time and mass spectrum. Quantify the analyte by comparing its peak area to that of the internal standard.

Biological Significance and Signaling Pathways

(R)-3-hydroxytetradecanoic acid is a fundamental building block of lipid A, the hydrophobic anchor of LPS. Lipid A is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2 on the surface of immune cells, such as macrophages and dendritic cells. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of the innate immune response.

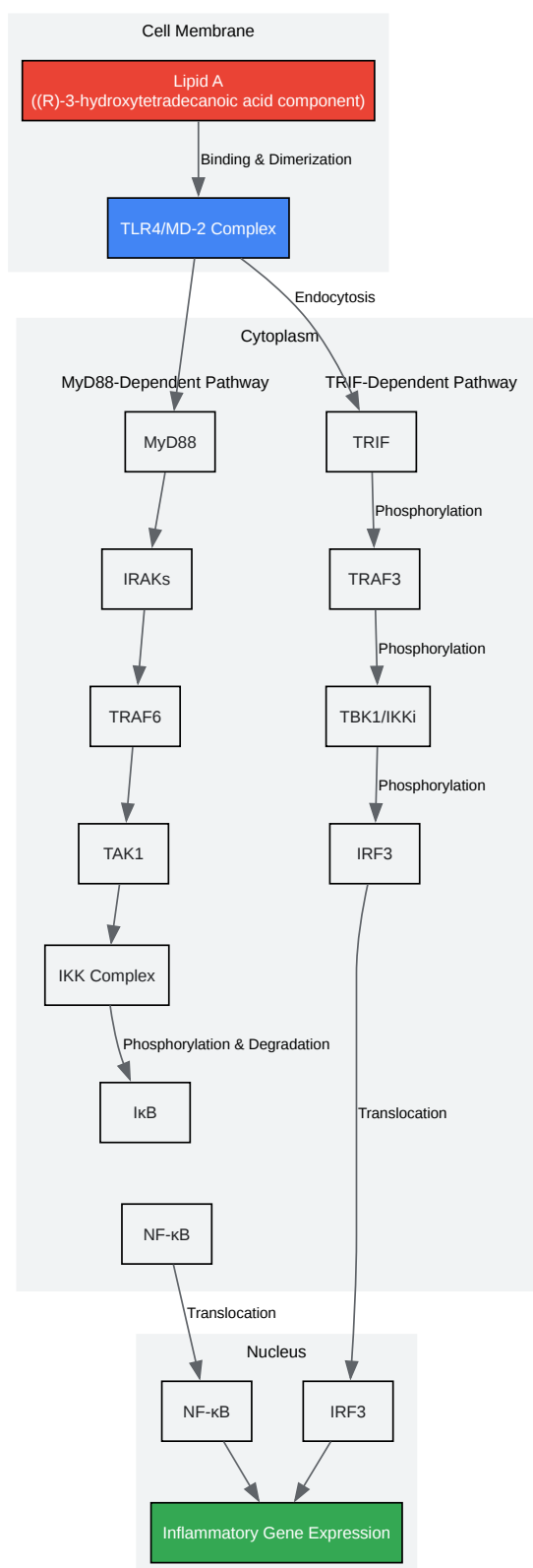
Lipid A Biosynthesis Pathway

(R)-3-hydroxytetradecanoic acid is synthesized and incorporated into the lipid A backbone through a series of enzymatic steps. The diagram below illustrates a simplified workflow of its incorporation.

Caption: Simplified workflow of **(R)-3-hydroxytetradecanoic acid** incorporation into Lipid A.

TLR4 Signaling Pathway Activation by Lipid A

The binding of lipid A to the TLR4/MD-2 complex initiates a downstream signaling cascade involving two major adaptor proteins: MyD88 and TRIF. This leads to the activation of transcription factors NF-κB and IRF3, culminating in the expression of inflammatory genes.

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